molecular formula C11H12O3 B3059322 3-Formyl-2,4,6-trimethylbenzoic acid CAS No. 97927-39-4

3-Formyl-2,4,6-trimethylbenzoic acid

Cat. No.: B3059322
CAS No.: 97927-39-4
M. Wt: 192.21 g/mol
InChI Key: PYGBICXCVJEFME-UHFFFAOYSA-N
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Description

3-Formyl-2,4,6-trimethylbenzoic acid is an organic compound with the molecular formula C11H12O3. It is characterized by the presence of a formyl group (-CHO) attached to a benzene ring substituted with three methyl groups and a carboxylic acid group (-COOH). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-2,4,6-trimethylbenzoic acid typically involves the acylation of sym-trimethylbenzene with chloroacetyl chloride in the presence of an acylating catalyst such as aluminum chloride. The reaction is carried out by heating the mixture to around 80°C for several hours. The resulting product is then subjected to a haloform reaction with sodium hypochlorite in the presence of a phase transfer catalyst like quaternary ammonium salt to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products:

    Oxidation: 2,4,6-Trimethylbenzoic acid.

    Reduction: 3-Hydroxymethyl-2,4,6-trimethylbenzoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-Formyl-2,4,6-trimethylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formyl-2,4,6-trimethylbenzoic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

    2,4,6-Trimethylbenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    3-Hydroxymethyl-2,4,6-trimethylbenzoic acid:

Uniqueness: 3-Formyl-2,4,6-trimethylbenzoic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the same benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-formyl-2,4,6-trimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-6-4-7(2)10(11(13)14)8(3)9(6)5-12/h4-5H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGBICXCVJEFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=O)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402676
Record name Benzoic acid, 3-formyl-2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97927-39-4
Record name Benzoic acid, 3-formyl-2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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